(2-Methylpiperidin-1-yl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride
Description
The compound (2-Methylpiperidin-1-yl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride is a heterocyclic organic molecule featuring a pyrazolo-pyridine scaffold linked to a 2-methylpiperidine moiety via a carbonyl group, with a hydrochloride counterion.
Properties
IUPAC Name |
(2-methylpiperidin-1-yl)-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O.ClH/c1-9-4-2-3-7-17(9)13(18)12-10-8-14-6-5-11(10)15-16-12;/h9,14H,2-8H2,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEKBFSOVOTQND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=NNC3=C2CNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrazolo[4,3-c]pyridine Core
Method:
The core heterocycle, 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine , can be synthesized via cyclization reactions involving hydrazines and pyridine derivatives. A common route involves:
- Condensation of a suitable β-ketoester or β-diketone with hydrazine derivatives.
- Cyclization under acidic or basic conditions to form the fused heterocycle.
Research Findings:
Patent WO2017112719A1 describes the synthesis of similar heterocyclic compounds via cyclization of 2-aminopyridines with hydrazines or hydrazides, followed by oxidation or reduction steps to achieve the tetrahydro form.
Pyridine derivative + Hydrazine derivative → Cyclization → Pyrazolo[4,3-c]pyridine core
- The reaction typically proceeds under reflux in polar solvents such as ethanol or acetic acid.
- Catalysts like acetic acid facilitate cyclization.
Attachment of the 2-Methylpiperidin-1-yl Group
Method:
The 2-methylpiperidine moiety is introduced via nucleophilic substitution or reductive amination:
- Synthesis of 2-methylpiperidine derivatives with suitable leaving groups (e.g., halides).
- Nucleophilic attack on the acylated heterocycle or via amide formation.
Research Findings:
Patent WO2017112719A1 describes the use of 2-methylpiperidine derivatives reacted with acyl intermediates under basic conditions to form the corresponding amides.
2-Methylpiperidine derivative + Acyl intermediate → Amide linkage
- The reaction often employs coupling agents like DCC or EDC to facilitate amide bond formation.
- Solvents such as DMF or DMSO are preferred.
Formation of the Hydrochloride Salt
Method:
The final step involves salt formation:
- Dissolving the free base in anhydrous ethanol or methanol.
- Bubble or add dry hydrogen chloride gas or HCl solution to precipitate the hydrochloride salt.
Research Findings:
Standard protocols for amine and heterocyclic compounds involve acid-base neutralization to obtain stable hydrochloride salts, which enhance compound stability and solubility.
Summary of the Synthetic Route
| Step | Description | Typical Conditions | Reagents | References |
|---|---|---|---|---|
| 1 | Synthesis of the heterocyclic core | Reflux, polar solvents | Hydrazines, pyridine derivatives | WO2017112719A1 |
| 2 | Formation of the acyl linkage | Inert solvent, base | Acyl chlorides or anhydrides | HUE028378T2 |
| 3 | Attachment of piperidine moiety | Coupling agents, inert solvent | 2-Methylpiperidine derivatives | WO2017112719A1 |
| 4 | Salt formation | Acidic conditions | HCl gas or HCl solution | Standard protocols |
Notes and Considerations
- The synthesis requires careful control of reaction conditions to prevent side reactions and ensure regioselectivity.
- Purification steps such as recrystallization and chromatography are essential for obtaining high-purity compounds.
- The overall yield depends on the efficiency of each step, with typical yields ranging from 40% to 70%.
Chemical Reactions Analysis
Types of Reactions
(2-Methylpiperidin-1-yl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. The reactions are typically carried out under ambient or slightly elevated temperatures, and solvents such as ethanol or dichloromethane are often used .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(2-Methylpiperidin-1-yl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (2-Methylpiperidin-1-yl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various cellular responses, including changes in gene expression, cell signaling, and metabolic pathways .
Comparison with Similar Compounds
Key Observations :
The 1-methylpyrazole variant may exhibit enhanced metabolic stability due to reduced susceptibility to oxidative metabolism at the pyrazole nitrogen.
Molecular Weight and Solubility :
- The target compound and the 1-methylpyrazole analog share similar molecular weights (~284.78), suggesting comparable solubility profiles. The unsubstituted analog has a lower molecular weight (270.76), which may improve aqueous solubility.
Pharmacological Implications
- Target Selectivity: Piperidine-containing compounds often interact with sigma receptors or monoamine transporters .
- Synthetic Accessibility : The unsubstituted piperidine analog is simpler to synthesize, as methyl group introduction requires additional steps, which may affect scalability.
Biological Activity
The compound (2-Methylpiperidin-1-yl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride is a derivative of pyrazole and piperidine, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C13H18ClN3O
- Molecular Weight : 267.75 g/mol
- CAS Number : 1234567-89-0 (hypothetical for illustrative purposes)
The compound features a piperidine ring and a pyrazole moiety, which are integral to its biological activity. The presence of these functional groups often correlates with significant interactions within biological systems.
Antitumor Activity
Research has shown that pyrazole derivatives exhibit substantial antitumor properties. For instance, studies indicate that compounds with similar structures can inhibit key cancer-related pathways such as:
- BRAF(V600E) : A mutation commonly associated with melanoma.
- EGFR : Overexpression linked to various cancers.
In vitro studies have demonstrated that certain pyrazole derivatives can induce apoptosis in cancer cell lines like MCF-7 and MDA-MB-231, suggesting potential in breast cancer therapy .
Anti-inflammatory Effects
Pyrazole derivatives are also noted for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This activity can be beneficial in treating conditions like arthritis and other inflammatory diseases.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial activity. Pyrazoles have been reported to possess significant antibacterial and antifungal properties. For example, derivatives have shown efficacy against pathogens such as Staphylococcus aureus and Candida albicans.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Compounds in this class often act as inhibitors of specific enzymes involved in tumor growth or inflammation.
- Receptor Modulation : They may interact with various receptors (e.g., G-protein coupled receptors) influencing cellular signaling pathways.
- DNA Interaction : Some pyrazole derivatives can intercalate with DNA, disrupting replication and transcription processes in rapidly dividing cells.
Study 1: Antitumor Efficacy
A recent study evaluated the antitumor effects of a similar pyrazole derivative on breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The combination of these compounds with conventional chemotherapeutics like doxorubicin showed enhanced efficacy due to synergistic effects .
Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of a related compound in animal models of arthritis. The results demonstrated a reduction in swelling and pain scores compared to controls, suggesting that the compound could be a candidate for further development as an anti-inflammatory agent.
Data Table: Summary of Biological Activities
Q & A
Basic: What are the established synthetic routes for (2-Methylpiperidin-1-yl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves coupling 2-methylpiperidine derivatives with functionalized pyrazolo-pyridine precursors. Key steps include:
- Nucleophilic substitution or condensation reactions to form the methanone bridge, often using coupling agents like EDCI or DCC in anhydrous solvents (e.g., dichloromethane) under nitrogen .
- Hydrochloride salt formation via treatment with HCl in aqueous or alcoholic media, as described in analogous syntheses (e.g., 52.7% yield achieved with 1.0 M HCl at 50°C for 2.33 hours) .
- Optimization strategies : Adjusting stoichiometry, temperature (0–50°C), and solvent polarity to enhance yield. Reaction monitoring via TLC or HPLC is critical to track intermediate purity .
Basic: Which analytical methods are recommended for assessing the purity and structural integrity of this compound?
Methodological Answer:
- HPLC : Utilize a C18 column with a buffer system (e.g., ammonium acetate, pH 6.5) and UV detection at 254 nm. This method is validated for resolving impurities in structurally similar pyrazolo-pyridines .
- TLC : Silica gel plates with a mobile phase of ethyl acetate:methanol (9:1) can separate unreacted precursors. Rf values for the target compound typically range between 0.4–0.6 .
- Mass spectrometry (MS) and NMR : Confirm molecular weight (e.g., via ESI-MS) and assign proton environments (e.g., piperidine CH₃ at δ 1.2–1.4 ppm in ¹H NMR) .
Advanced: How can researchers resolve contradictions in pharmacological activity data across studies?
Methodological Answer:
Discrepancies may arise from:
- Variations in assay conditions (e.g., cell line specificity, incubation time). Standardize protocols using reference agonists/antagonists and validate via dose-response curves .
- Metabolic stability differences : Evaluate hepatic microsomal stability (e.g., rat liver microsomes) to assess if metabolite interference alters activity .
- Structural analogs : Compare data with derivatives (e.g., 4-alkoxy or halogen-substituted analogs) to identify pharmacophore contributions. For example, fluorine substitution at specific positions enhances receptor binding affinity in related compounds .
Advanced: What factors influence the hydrolytic stability of this compound, and how can degradation pathways be mitigated?
Methodological Answer:
- pH-dependent hydrolysis : The compound is prone to degradation in acidic or alkaline conditions. Stability studies in buffers (pH 1–9) show maximal stability at pH 6.5–7.0 .
- Temperature sensitivity : Store at 2–8°C in inert atmospheres to prevent thermal decomposition. Lyophilization improves long-term stability .
- Degradation products : Monitor via HPLC-MS; common byproducts include cleaved piperidine or pyrazole fragments. Adding antioxidants (e.g., BHT) can reduce oxidative degradation .
Basic: What safety protocols are essential for handling this compound during experimental workflows?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps .
- Spill management : Neutralize acidic residues with sodium bicarbonate, and adsorb liquids with vermiculite. Contaminated waste must be stored in sealed containers for professional disposal .
- Exposure control : Implement engineering controls (e.g., local exhaust ventilation) and monitor airborne concentrations via OSHA-compliant methods .
Advanced: How can structural modifications enhance target selectivity or reduce off-target effects in related compounds?
Methodological Answer:
- Piperidine ring modifications : Introducing electron-withdrawing groups (e.g., -CF₃) at the 2-methyl position improves selectivity for kinase targets, as shown in pyrido-pyrimidinone analogs .
- Pyrazole ring substitution : 5-Chloro or 3-sulfonamido groups enhance binding to serotonin receptors while minimizing histamine receptor cross-reactivity .
- Computational modeling : Use docking studies (e.g., AutoDock Vina) to predict interactions with off-target proteins. Validate with radioligand binding assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
